molecular formula C12H13ClN2S2 B1479853 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098051-36-4

1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479853
CAS No.: 2098051-36-4
M. Wt: 284.8 g/mol
InChI Key: AAMGUIQYTNRVMR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, also known as CTP, is a thiopyrano[4,3-c]pyrazole derivative that has been used in a variety of scientific research applications. CTP has been studied for its potential applications in drug discovery, medicinal chemistry, and chemical biology. CTP is a heterocyclic compound that has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Diversity : The generation of structurally diverse libraries through alkylation and ring closure reactions using related compounds demonstrates the chemical versatility and potential for discovering new therapeutic agents or materials with unique properties. Such methodologies enable the exploration of chemical space for compounds with optimized biological activities or material characteristics (Roman, 2013).

Antidepressant Activity : The synthesis and preclinical evaluation of derivatives for their antidepressant activity highlight the potential therapeutic applications of these compounds. Studies have shown that certain pyrazoline derivatives can exhibit significant antidepressant effects, comparable to established medications, without affecting baseline locomotion, suggesting their promise as future antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Tumor Agents : Compounds incorporating the thiophene moiety and related structural frameworks have shown promising anti-tumor activities against various cancer cell lines. This underscores the importance of structural diversification in drug discovery programs aimed at developing new anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Antibacterial Activity : Research into the synthesis and in vitro antibacterial activity of pyrazoline derivatives reveals the potential of these compounds to act as effective antibacterial agents. The identification of compounds with promising antibacterial activity compared to standard antibiotics suggests their utility in addressing antibiotic resistance (Rani & Mohamad, 2014).

Catalysis and Nano-materials : The development of palladium(II) complexes as precursors for the synthesis of nano-particles and their potential in catalyzing coupling reactions showcases the application of these compounds in materials science and catalysis. This area of research opens up possibilities for the design of novel catalysts that are more efficient and environmentally friendly (Sharma et al., 2013).

Properties

IUPAC Name

1-(2-chloroethyl)-3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S2/c13-4-5-15-10-3-7-16-8-9(10)12(14-15)11-2-1-6-17-11/h1-2,6H,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMGUIQYTNRVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CC=CS3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
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1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
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1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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